![molecular formula C27H26N4O4 B394227 1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B394227.png)
1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a morpholine ring, and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common synthetic routes include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of the benzodioxole and morpholine rings through nucleophilic substitution and other organic transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation required.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone has several scientific research applications, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: Examination of its effects on various biological systems, including enzyme inhibition and receptor binding.
Chemical Research: Use as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Wirkmechanismus
The mechanism of action of 1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to changes in signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include those with related structural features, such as:
1,3-Benzodioxole Derivatives: Compounds containing the benzodioxole ring.
Morpholine Derivatives: Compounds featuring the morpholine ring.
Triazole Derivatives: Compounds with the triazole ring.
Uniqueness
The uniqueness of 1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone lies in its combination of these three distinct functional groups, which may confer unique biological activities and chemical properties not observed in simpler analogs.
Eigenschaften
Molekularformel |
C27H26N4O4 |
|---|---|
Molekulargewicht |
470.5g/mol |
IUPAC-Name |
1-[3-(1,3-benzodioxol-5-yl)-4-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C27H26N4O4/c1-19(32)26-28-31(23-5-3-2-4-6-23)27(20-7-12-24-25(17-20)35-18-34-24)30(26)22-10-8-21(9-11-22)29-13-15-33-16-14-29/h2-12,17,27H,13-16,18H2,1H3 |
InChI-Schlüssel |
QETWBOAWUHICLD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Kanonische SMILES |
CC(=O)C1=NN(C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B394145.png)
![{4-Oxo-2-thioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B394147.png)
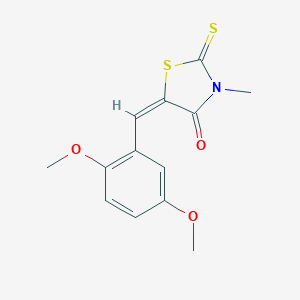
![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B394152.png)
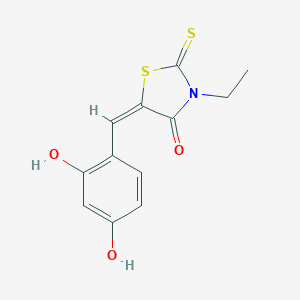
![6-Nitro-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B394156.png)
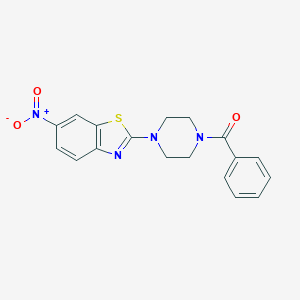
![4-{[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B394159.png)
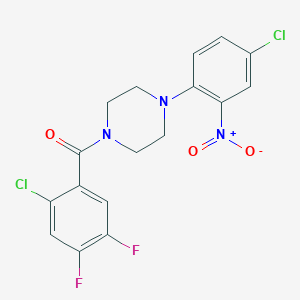
![(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394162.png)
![3-Benzyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B394164.png)
![4-{[(2Z)-4-(4-BROMOPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B394166.png)
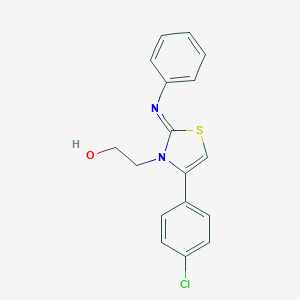
![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B394168.png)
